N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide is an organic compound that belongs to the class of thiazole derivatives Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide typically involves the following steps:
Formation of 5-methyl-1,3-thiazol-2-amine: This intermediate is synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide.
Acylation Reaction: The 5-methyl-1,3-thiazol-2-amine is then acylated with 4-propylbenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting various diseases.
Material Science: Thiazole derivatives are explored for their electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit enzymes such as DNA gyrase or topoisomerase, which are crucial for bacterial DNA replication.
Pathways Involved: The compound can interfere with the synthesis of nucleic acids, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)benzamide
- N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- N-(5-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness: N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide is unique due to the presence of the propyl group on the benzamide moiety, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other thiazole derivatives.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-4-11-5-7-12(8-6-11)13(17)16-14-15-9-10(2)18-14/h5-9H,3-4H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZADUPRKUJETB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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